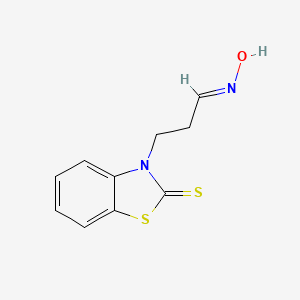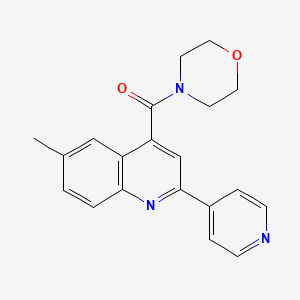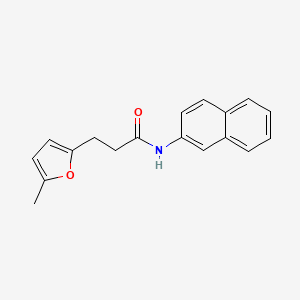
3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime, also known as TBTO, is a synthetic compound that has been used in various scientific research studies. TBTO is a member of the benzothiazole family, which is a group of compounds that have been found to exhibit various biological activities.
Mécanisme D'action
3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime exerts its biological activity by interacting with various biological targets. This compound has been found to interact with enzymes such as acetylcholinesterase and tyrosinase, which are involved in various biological processes. This compound has also been found to interact with receptors such as GABA-A and NMDA receptors, which are involved in the regulation of neurotransmission. This compound has also been found to interact with DNA, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which can lead to the accumulation of acetylcholine and tyrosine. This compound has also been found to modulate the activity of receptors such as GABA-A and NMDA receptors, which can lead to changes in neurotransmission. This compound has also been found to induce DNA damage and cell death, which can lead to anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime has various advantages and limitations for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound has also been found to exhibit various biological activities, which can be useful for studying biological processes. However, this compound has also been found to exhibit toxicity, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for 3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime research. This compound can be further studied to understand its mechanism of action and its interaction with biological targets. This compound can also be used in the development of new drugs for various diseases. This compound can also be studied for its potential use in agriculture as a pesticide. Overall, this compound has various potential applications and can be further studied to understand its biological activity.
Méthodes De Synthèse
3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime can be synthesized by the reaction of 2-mercaptobenzothiazole with 3-bromo-1-propanal oxime. The reaction is carried out in the presence of a base such as potassium carbonate. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis method of this compound has been well-established and has been used in various scientific research studies.
Applications De Recherche Scientifique
3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime has been used in various scientific research studies due to its ability to interact with biological systems. This compound has been found to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been found to interact with various biological targets such as enzymes, receptors, and DNA.
Propriétés
IUPAC Name |
3-[(3E)-3-hydroxyiminopropyl]-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c13-11-6-3-7-12-8-4-1-2-5-9(8)15-10(12)14/h1-2,4-6,13H,3,7H2/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYBFSNRQXGONK-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CCC=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CC/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(butyrylamino)phenyl]-2-furamide](/img/structure/B5857199.png)

![methyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5857222.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5857230.png)


![N'-[5-(4-isopropylphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dimethylimidoformamide](/img/structure/B5857251.png)



![N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)


